3-(4-Trifluoromethylphenyl)picolinic acid
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Overview
Description
3-(4-Trifluoromethylphenyl)picolinic acid is a chemical compound with the molecular formula C13H8F3NO2 It is a derivative of picolinic acid, where the phenyl ring is substituted with a trifluoromethyl group at the para position
Mechanism of Action
Target of Action
The primary target of 3-(4-Trifluoromethylphenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound works by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The compound plays a key role in zinc transport . By binding to ZFPs, it affects the normal functioning of these proteins, which are involved in various biochemical pathways, including viral replication and packaging .
Pharmacokinetics
It’s known that the compound acts as an anti-infective and immunomodulator
Result of Action
The binding of this compound to ZFPs results in the disruption of zinc binding, which inhibits the function of these proteins . This leads to the compound’s anti-viral effects, both in vitro and in vivo .
Action Environment
It’s known that the compound is used in laboratory settings for research purposes
Biochemical Analysis
Biochemical Properties
It is known that picolinic acid, a related compound, has broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Cellular Effects
Picolinic acid, a related compound, has been shown to have an anabolic effect on bone in vivo, increasing bone formation, bone mass, and bone strength in normal and ovariectomized mice .
Molecular Mechanism
Picolinic acid, a related compound, has been shown to inhibit enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Metabolic Pathways
3-(4-Trifluoromethylphenyl)picolinic acid is likely involved in the tryptophan metabolism pathway, as it is a derivative of picolinic acid, a known metabolite of tryptophan . Tryptophan catabolism can lead to the generation of picolinic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Trifluoromethylphenyl)picolinic acid typically involves the reaction of 4-trifluoromethylbenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol, followed by heating the mixture to promote the condensation reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Trifluoromethylphenyl)picolinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, especially those containing fluorine, which can enhance the bioavailability and metabolic stability of drugs.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A parent compound with similar structural features but lacking the trifluoromethyl group.
Halauxifen-methyl: A picolinic acid derivative used as a herbicide.
Florpyrauxifen-benzyl: Another picolinic acid derivative with herbicidal properties.
Uniqueness
3-(4-Trifluoromethylphenyl)picolinic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-5-3-8(4-6-9)10-2-1-7-17-11(10)12(18)19/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWDROJUWGQGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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